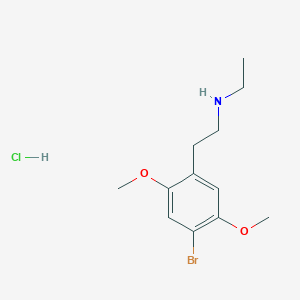

4-bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine, monohydrochloride

Descripción general

Descripción

N-ethyl 2C-B (hydrochloride) is an analytical reference standard categorized as a phenethylamine. N-ethyl 2C-B has hallucinogenic properties. This product is intended for research and forensic applications.

Análisis Bioquímico

Biochemical Properties

N-Ethyl 2c-b hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to act as a partial agonist of serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors . These interactions are crucial as they influence the compound’s hallucinogenic effects. The binding of N-Ethyl 2c-b hydrochloride to these receptors alters the normal signaling pathways, leading to changes in perception and cognition.

Cellular Effects

N-Ethyl 2c-b hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with serotonin receptors can lead to altered neurotransmitter release, impacting mood, perception, and behavior . Additionally, it may affect other cellular processes such as calcium signaling and cyclic AMP production, further influencing cellular responses.

Molecular Mechanism

The molecular mechanism of N-Ethyl 2c-b hydrochloride involves its binding to serotonin receptors, particularly 5-HT2A and 5-HT2C . This binding leads to the activation or inhibition of downstream signaling pathways, resulting in changes in gene expression and cellular function. The compound’s hallucinogenic effects are primarily mediated through its action on these receptors, which are known to play a role in mood regulation and perception.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Ethyl 2c-b hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N-Ethyl 2c-b hydrochloride is relatively stable under standard laboratory conditions, with a shelf life of up to five years . Long-term exposure to the compound can lead to changes in cellular function, including alterations in receptor sensitivity and neurotransmitter levels.

Dosage Effects in Animal Models

The effects of N-Ethyl 2c-b hydrochloride vary with different dosages in animal models. At low doses, the compound may produce mild hallucinogenic effects, while higher doses can lead to more pronounced changes in perception and behavior . Toxic or adverse effects, such as agitation, confusion, and cardiovascular changes, have been observed at high doses . These findings highlight the importance of careful dosage control in research settings.

Metabolic Pathways

N-Ethyl 2c-b hydrochloride is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes processes such as hydroxylation and demethylation . The resulting metabolites can be further conjugated and excreted in the urine. The compound’s interaction with enzymes such as cytochrome P450 plays a crucial role in its metabolism and clearance from the body.

Transport and Distribution

Within cells and tissues, N-Ethyl 2c-b hydrochloride is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound may also interact with transporters and binding proteins that facilitate its movement within cells. Its distribution is influenced by factors such as lipid solubility and protein binding.

Subcellular Localization

N-Ethyl 2c-b hydrochloride’s subcellular localization is an important aspect of its activity and function. The compound can localize to specific compartments or organelles within cells, where it may exert its effects. Targeting signals and post-translational modifications can direct the compound to particular subcellular locations, influencing its interaction with cellular components and its overall activity .

Actividad Biológica

4-Bromo-N-ethyl-2,5-dimethoxy-benzeneethanamine monohydrochloride, commonly referred to as N-ethyl-2C-B, is a synthetic compound belonging to the phenethylamine class. It is structurally related to the well-known hallucinogen 2C-B (4-bromo-2,5-dimethoxyphenethylamine) but features an ethyl substitution at the nitrogen atom, which significantly alters its pharmacological profile and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential effects, and relevant case studies.

- Molecular Formula : C₁₂H₁₉BrClNO₂

- Molecular Weight : 304.65 g/mol

- CAS Number : 155638-84-9

N-Ethyl-2C-B primarily acts as a serotonin receptor agonist , specifically targeting the 5-HT₂A and 5-HT₂C subtypes. This interaction is responsible for its hallucinogenic properties, leading to altered sensory perception and mood changes. The compound's affinity for these receptors suggests it may produce effects similar to those of other psychedelics, albeit with variations due to its unique structure.

Table 1: Comparison of Receptor Affinities

| Compound | 5-HT₂A Affinity | 5-HT₂C Affinity | Hallucinogenic Effects |

|---|---|---|---|

| 4-Bromo-N-Ethyl-2C-B | Moderate | High | Yes |

| 2C-B | High | Moderate | Yes |

| LSD | Very High | High | Yes |

Biological Effects

The biological effects of N-ethyl-2C-B are diverse and can include:

- Psychoactive Effects : Users report visual and auditory hallucinations, altered states of consciousness, and enhanced emotional experiences.

- Physiological Responses : Increased heart rate, blood pressure fluctuations, and pupil dilation have been documented.

- Potential Risks : Due to its psychoactive nature, there are risks associated with misuse, including psychological distress and potential toxicity.

Case Studies

Several case studies have highlighted the implications of N-ethyl-2C-B usage in clinical settings:

- Case Study on Intoxication : A reported case involved a patient experiencing severe paranoia after ingestion of N-ethyl-2C-B. The analysis revealed elevated serotonin levels indicative of receptor overstimulation.

- Forensic Analysis : Analytical methods have been developed for detecting N-ethyl-2C-B in biological samples (serum and urine), aiding in forensic investigations related to substance abuse .

- Clinical Observations : Patients presenting with symptoms of psychosis were found to have used N-ethyl-2C-B among other substances. Treatment involved managing symptoms while monitoring for potential drug interactions .

Research Findings

Research into N-ethyl-2C-B is limited but growing. Studies indicate that while it shares similarities with other hallucinogens, its unique pharmacodynamics may lead to different therapeutic potentials or risks. Current research focuses on:

- Analytical Methodologies : Development of microextraction techniques for effective screening in biological matrices .

- Pharmacological Studies : Investigating the compound's interaction with various neurotransmitter systems beyond serotonin to understand its full pharmacological profile.

- Legal and Safety Considerations : Given its psychoactive properties and potential for misuse, regulatory scrutiny is increasing, affecting research availability and therapeutic exploration.

Propiedades

IUPAC Name |

2-(4-bromo-2,5-dimethoxyphenyl)-N-ethylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2.ClH/c1-4-14-6-5-9-7-12(16-3)10(13)8-11(9)15-2;/h7-8,14H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDSYJDZMFFQIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC(=C(C=C1OC)Br)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155638-84-9 | |

| Record name | N-Ethyl 2c-b hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155638849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ETHYL 2C-B HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KGM7N2NY25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.